molecular formula C17H17NO5 B11161547 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11161547
M. Wt: 315.32 g/mol
InChI Key: UQUMIRRCCKARKL-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide is an organic compound characterized by its unique structure, which includes a benzodioxole moiety and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Acylation Reaction: The benzodioxole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.

    Nucleophilic Substitution: The chloroacetamide intermediate undergoes nucleophilic substitution with 4-ethoxyaniline to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yloxy)-N-phenylacetamide: Lacks the ethoxy group, which may affect its biological activity and binding properties.

    2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the benzodioxole and ethoxyphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H17NO5/c1-2-20-13-5-3-12(4-6-13)18-17(19)10-21-14-7-8-15-16(9-14)23-11-22-15/h3-9H,2,10-11H2,1H3,(H,18,19)

InChI Key

UQUMIRRCCKARKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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